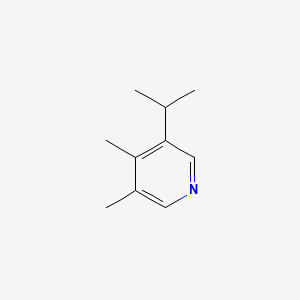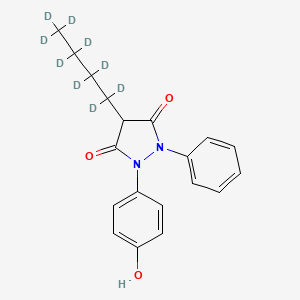
Oxyphenbutazone-d9
Overview
Description
Oxyphenbutazone-d9 is a deuterated form of oxyphenbutazone, a nonsteroidal anti-inflammatory drug. The deuterium isotopes in this compound replace the hydrogen atoms in the n-butyl group of the parent compound. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug, as deuterium can provide insights into the stability and behavior of the compound in biological systems .
Preparation Methods
The preparation of Oxyphenbutazone-d9 involves the introduction of deuterium isotopes into the structure of oxyphenbutazone. This process typically requires specialized reagents and conditions, and is carried out in an experienced chemical laboratory. The synthetic route involves the deuteration of the n-butyl group in oxyphenbutazone, which can be achieved through various chemical reactions that replace hydrogen atoms with deuterium .
Chemical Reactions Analysis
Oxyphenbutazone-d9, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Oxidation: Oxyphenbutazone can be oxidized to form various degradation products. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Oxyphenbutazone can undergo substitution reactions, particularly involving the hydroxyl group on the phenyl ring. Common reagents include halogenating agents and nucleophiles.
Scientific Research Applications
Oxyphenbutazone-d9 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of oxyphenbutazone. The deuterium labeling allows researchers to track the compound more accurately in biological systems. It has applications in:
Chemistry: Used to study reaction mechanisms and the stability of the compound under various conditions.
Biology: Helps in understanding the metabolic pathways and interactions of the drug within biological systems.
Medicine: Provides insights into the pharmacokinetics of oxyphenbutazone, aiding in the development of safer and more effective drugs.
Industry: Used in the development of analytical methods for drug testing and quality control.
Mechanism of Action
Oxyphenbutazone-d9, like oxyphenbutazone, exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting cyclooxygenase, oxyphenbutazone reduces the production of these mediators, thereby exerting anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
Oxyphenbutazone-d9 is similar to other nonsteroidal anti-inflammatory drugs such as phenylbutazone and ibuprofen. its deuterated form provides unique advantages in research settings:
Phenylbutazone: A precursor to oxyphenbutazone, used for similar anti-inflammatory purposes but with different pharmacokinetic properties.
Ibuprofen: Another nonsteroidal anti-inflammatory drug with a different chemical structure and mechanism of action.
Unique Aspects: The deuterium labeling in this compound allows for more precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in scientific research
Similar compounds include:
- Phenylbutazone
- Ibuprofen
- Naproxen
- Diclofenac
These compounds share similar anti-inflammatory properties but differ in their chemical structures and specific mechanisms of action.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-2-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3/i1D3,2D2,3D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZKZSRXITVMK-ZNZAITRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676095 | |
| Record name | 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189693-23-9 | |
| Record name | 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


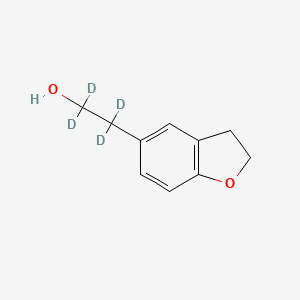
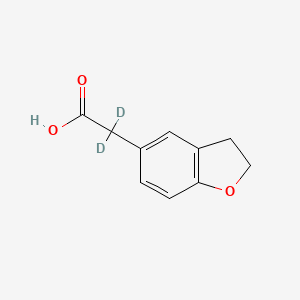
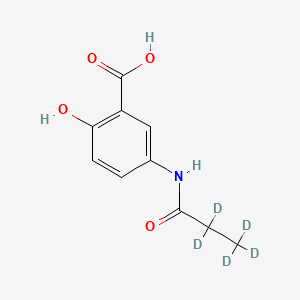

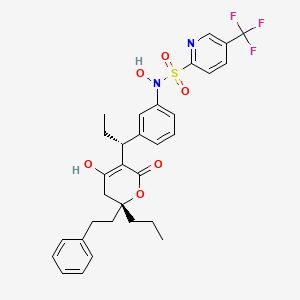
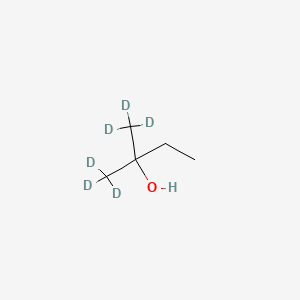


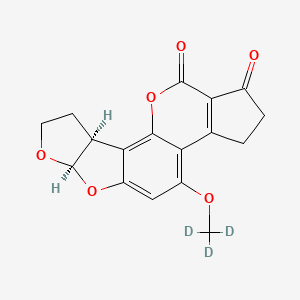
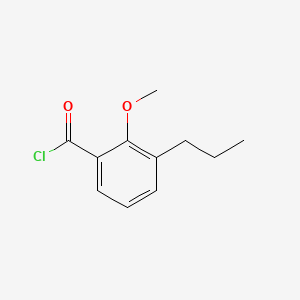
![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)

